(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a benzyl group, which is a benzene ring attached to a side chain carbon . It also has an ethylamino group, a cyano group, and an octylprop-2-enamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The benzyl group in the compound could contribute to its reactivity due to the resonance stabilization of the benzylic carbon . The presence of the cyano group and the amide group could also significantly influence the compound’s chemical behavior.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the benzyl group is known to be quite reactive due to the resonance stabilization of the benzylic carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amide and cyano groups could impact its solubility, boiling point, and melting point .Scientific Research Applications
Polymer Synthesis and Material Science
One notable application in polymer synthesis involves the development of well-defined aramides, as demonstrated by Yokozawa et al. (2002). The study highlights the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, along with block copolymers containing this aramide, indicating its potential in creating advanced polymeric materials with specific properties (T. Yokozawa et al., 2002).
Organic Synthesis Methodologies
In the field of organic synthesis, Trost et al. (2017) reported a general method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This highlights the compound's relevance in the precise synthesis of complex organic molecules (B. Trost et al., 2017).
Synthesis of Alkaloids and Bioactive Molecules
Research by Padwa et al. (2003) on the synthesis of the putative alkaloid jamtine using a tandem Pummerer/Mannich cyclization sequence showcases the compound's utility in synthesizing complex molecular structures with potential therapeutic properties (A. Padwa et al., 2003).
Luminescence and Sensing Applications
Wang et al. (2005) developed a water-soluble Zn(II) sensor using a similar structure, emphasizing its utility in the design of new materials for detecting metal ions with high selectivity and sensitivity (Jiaobing Wang et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
(Z)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O/c1-3-5-6-7-8-12-19-29-27(31)25(21-28)20-23-15-17-26(18-16-23)30(4-2)22-24-13-10-9-11-14-24/h9-11,13-18,20H,3-8,12,19,22H2,1-2H3,(H,29,31)/b25-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPQCPYWLHEYGX-QQTULTPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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